

Introduction: The Versatile Role of a Core Synthetic Building Block

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Compound of Interest

Compound Name: 3,4-Dimethoxyphenethyl bromide

Cat. No.: B1589123

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3,4-Dimethoxyphenethyl bromide, a derivative of phenethylamine, is a cornerstone reagent in modern organic synthesis.^[1] Its strategic importance lies in the unique combination of a reactive bromoethyl group and an electron-rich dimethoxy-substituted benzene ring. This configuration makes it an essential precursor for a multitude of complex molecules, particularly in the realm of medicinal chemistry and natural product synthesis.^[1] The primary utility of this compound is as an electrophile in nucleophilic substitution reactions, where the bromine atom serves as an excellent leaving group, readily displaced by a wide array of nucleophiles.^[1] This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds, which forms the basis of molecular synthesis.^[1] This guide offers a comprehensive overview of its synthesis, reactivity, characterization, and safe handling for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is critical for its effective use in synthesis. **3,4-Dimethoxyphenethyl bromide** is identified by the CAS Number 40173-90-8.^[2]^[3]^[4] Its structure and key properties are summarized below.

Table 1: Chemical Identifiers and Properties of **3,4-Dimethoxyphenethyl Bromide**

Property	Value	Source
IUPAC Name	4-(2-bromoethyl)-1,2-dimethoxybenzene	[2]
CAS Number	40173-90-8	[2][3][4]
Molecular Formula	C ₁₀ H ₁₃ BrO ₂	[2][4]
Molecular Weight	245.11 g/mol	[2][3][4]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)CCBr)OC</chem>	[2]
InChI Key	LTAGXVMHLFYRNL-UHFFFAOYSA-N	[2][3]
Appearance	Solid	[3]
Melting Point	52-56 °C	[3]
Boiling Point	130-131 °C at 3 mmHg	[3]

Source: PubChem CID 11470602[2]

Synthesis and Mechanistic Considerations

The most direct and common method for preparing **3,4-Dimethoxyphenethyl bromide** is through the nucleophilic substitution of 3,4-Dimethoxyphenethyl alcohol.[1] This transformation hinges on converting the poor leaving group (hydroxyl, -OH) into a good leaving group.

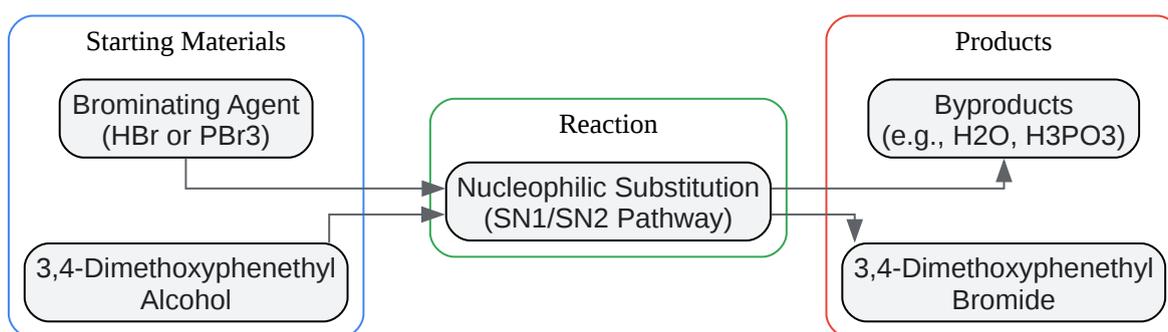
Synthetic Pathway Overview

The conversion is typically achieved using potent brominating agents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[1] The choice of reagent influences the reaction conditions and mechanism.

- Using Hydrobromic Acid (HBr): In this acid-catalyzed pathway, the alcohol's hydroxyl group is first protonated by HBr to form a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule.[1] This reaction is often performed under reflux conditions to drive it to completion.[1]

- Using Phosphorus Tribromide (PBr_3): PBr_3 provides an alternative, often milder, route. The alcohol's oxygen atom attacks the phosphorus atom, which subsequently leads to the formation of an excellent leaving group. A bromide ion, delivered by the PBr_3 , then performs a backside attack on the carbon center, yielding the desired alkyl bromide.[1] This method is typically conducted in an inert solvent like diethyl ether at controlled, cooler temperatures (e.g., $0-5^\circ\text{C}$) to minimize side reactions.[1]

Synthesis Workflow Diagram



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Caption: General workflow for synthesizing **3,4-Dimethoxyphenethyl bromide**.

Detailed Experimental Protocol (PBr_3 Method)

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. Extreme caution is required when handling PBr_3 .

- **Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-Dimethoxyphenethyl alcohol and anhydrous diethyl ether.
- **Cooling:** Cool the reaction mixture to 0°C using an ice-water bath.
- **Reagent Addition:** Slowly add phosphorus tribromide (PBr_3) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5°C . The reaction

is exothermic.

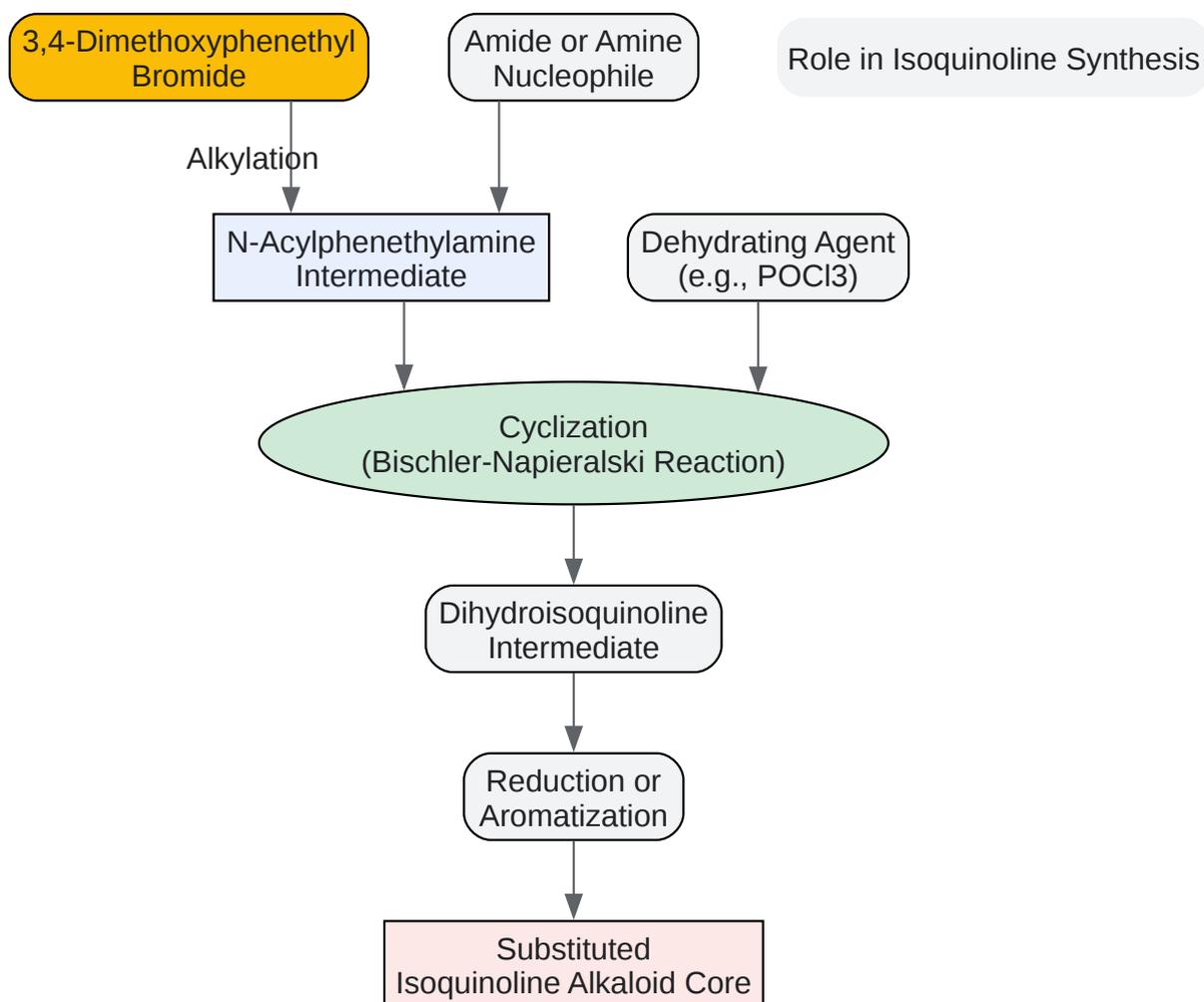
- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
- **Quenching:** Carefully quench the reaction by slowly pouring the mixture over crushed ice.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
- **Washing:** Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO_3) solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield the final product.

Reactivity Profile and Key Applications

The synthetic utility of **3,4-Dimethoxyphenethyl bromide** is dominated by its behavior as an electrophilic alkylating agent.^[1] The electron-donating methoxy groups on the phenyl ring can influence the reactivity of the benzylic system, facilitating substitution reactions.^[1] The reaction mechanism can proceed through either an $\text{S}_{\text{n}}1$ or $\text{S}_{\text{n}}2$ pathway, depending on the nucleophile, solvent, and temperature.^[1]

Core Application: Synthesis of Isoquinoline Alkaloids

A prominent application is its use as a key precursor in the synthesis of isoquinoline alkaloids, a class of natural products with significant biological activities.^[1] The 3,4-dimethoxyphenethyl moiety forms a major part of the core structure of numerous alkaloids. Classic cyclization strategies, such as the Bischler-Napieralski and Pictet-Spengler reactions, frequently use intermediates derived from this bromide to construct the isoquinoline ring system.^[1]



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Caption: Conceptual pathway for isoquinoline synthesis.

Safety, Handling, and Storage

3,4-Dimethoxyphenethyl bromide is a hazardous substance and must be handled with appropriate precautions.^{[2][3]}

Table 2: GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)
	Danger	H301: Toxic if swallowed.[2] [3]H319: Causes serious eye irritation.[2][3]H400: Very toxic to aquatic life.[2][3]
Source: European Chemicals Agency (ECHA); Sigma-Aldrich[2][3]		

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[3]
 - Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
 - Respiratory Protection: Use a dust mask or respirator if handling as a powder outside of a fume hood.[3]
- Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]

Spill and Disposal Procedures

- Spills: Avoid generating dust.[6] Carefully sweep up solid material and place it in a sealed container for disposal.[6] Prevent entry into drains and waterways.[7][8]
- Disposal: Dispose of waste material at an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[5]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
- Keep away from incompatible materials such as strong oxidizing agents.[5]

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